N-(1-Naphthylmethylene)-N-(4-(1-naphthylmethyl)-1-piperazinyl)amine
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Overview
Description
N-(1-Naphthylmethylene)-N-(4-(1-naphthylmethyl)-1-piperazinyl)amine is a complex organic compound that features a combination of naphthalene and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthylmethylene)-N-(4-(1-naphthylmethyl)-1-piperazinyl)amine typically involves the condensation of 1-naphthaldehyde with 4-(1-naphthylmethyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthylmethylene)-N-(4-(1-naphthylmethyl)-1-piperazinyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(1-Naphthylmethylene)-N-(4-(1-naphthylmethyl)-1-piperazinyl)amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Naphthylmethylene)-N-(4-(1-naphthylmethyl)-1-piperazinyl)amine
- N-(1-Naphthylmethylene)-N-(4-(1-phenylmethyl)-1-piperazinyl)amine
- N-(1-Naphthylmethylene)-N-(4-(1-benzyl)-1-piperazinyl)amine
Uniqueness
This compound is unique due to the presence of two naphthalene moieties, which can impart specific electronic and steric properties
Properties
Molecular Formula |
C26H25N3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(E)-1-naphthalen-1-yl-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C26H25N3/c1-3-13-25-21(7-1)9-5-11-23(25)19-27-29-17-15-28(16-18-29)20-24-12-6-10-22-8-2-4-14-26(22)24/h1-14,19H,15-18,20H2/b27-19+ |
InChI Key |
MNVTVMZNVKBHBQ-ZXVVBBHZSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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